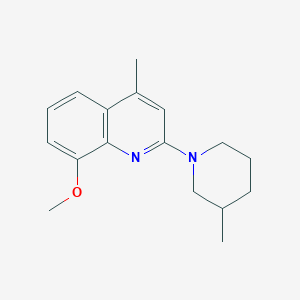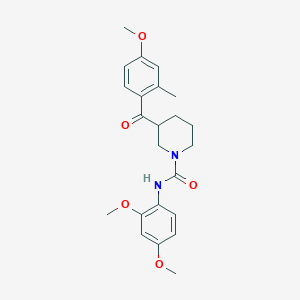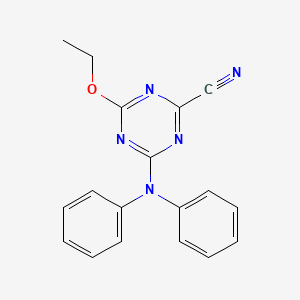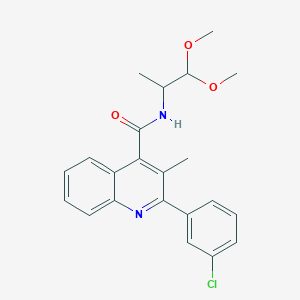
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone, also known as JNJ-31020028, is a novel small molecule that has shown promise in preclinical studies for the treatment of various neurological disorders.
作用機序
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT6 receptor has been implicated in various neurological disorders, and its blockade by 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to modulate several biochemical and physiological pathways in the brain. In preclinical studies, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to reduce amyloid beta levels and tau phosphorylation, which are hallmarks of Alzheimer's disease. 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and inflammation, which are implicated in various neurological disorders.
実験室実験の利点と制限
One advantage of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its high selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, one limitation of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans has yet to be established, and further clinical studies are needed to determine its safety and efficacy.
将来の方向性
For the study of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Clinical studies are also needed to determine the safety and efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone may have potential applications in other neurological disorders, such as Huntington's disease and multiple sclerosis.
合成法
The synthesis of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone involves the reaction of 1-naphthylmethylamine with 2,6-dimethyl-4-chloropyrimidine in the presence of a base. The resulting intermediate is then reacted with 3,5-dimethylpiperidine to yield the final product. The synthesis method has been optimized to produce high yields of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone with high purity.
科学的研究の応用
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has neuroprotective effects, reduces inflammation, and improves cognitive function.
特性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15-11-16(2)14-26(13-15)23-24-17(3)21(22(27)25-23)12-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFTZLIIVSZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidino)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)

![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)


